molecular formula C10H8N2OS B11791677 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile

4-Methyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile

Cat. No.: B11791677
M. Wt: 204.25 g/mol
InChI Key: CTABHOQDCLBLSN-UHFFFAOYSA-N
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Description

4-Methyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds can lead to the formation of the desired thiazine ring .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

4-Methyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile is unique due to its specific substituents and the presence of both sulfur and nitrogen atoms within its ring structure.

Properties

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

4-methyl-3-oxo-1,4-benzothiazine-7-carbonitrile

InChI

InChI=1S/C10H8N2OS/c1-12-8-3-2-7(5-11)4-9(8)14-6-10(12)13/h2-4H,6H2,1H3

InChI Key

CTABHOQDCLBLSN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CSC2=C1C=CC(=C2)C#N

Origin of Product

United States

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